Piperidine, 1-((2-methoxyphenyl)methyl)-
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Overview
Description
Piperidine, 1-((2-methoxyphenyl)methyl)- is an organic compound with the molecular formula C13H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxyphenyl group attached to the piperidine ring via a methylene bridge. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((2-methoxyphenyl)methyl)- can be achieved through various methods. One common approach involves the reaction of piperidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Another method involves the use of a Grignard reagent. In this approach, 2-methoxybenzyl bromide is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent. This reagent is then added to piperidine, resulting in the formation of Piperidine, 1-((2-methoxyphenyl)methyl)- .
Industrial Production Methods
Industrial production of Piperidine, 1-((2-methoxyphenyl)methyl)- often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. Catalysts and automated systems are employed to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((2-methoxyphenyl)methyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Piperidine, 1-((2-methoxyphenyl)methyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Piperidine, 1-((2-methoxyphenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.
Piperazine: A heterocyclic compound with two nitrogen atoms, used in the synthesis of various drugs and as an anthelmintic.
Pyrrolidine: A five-membered heterocyclic amine, commonly used as a building block in organic synthesis.
Uniqueness
Piperidine, 1-((2-methoxyphenyl)methyl)- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in the synthesis of complex molecules and its utility in medicinal chemistry.
Properties
CAS No. |
29175-53-9 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H19NO/c1-15-13-8-4-3-7-12(13)11-14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-11H2,1H3 |
InChI Key |
VMXYGBRFPZQIIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCCCC2 |
Origin of Product |
United States |
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